ethyl 2-(3-oxoisobenzofuran-1(3H)-ylidene)acetate
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Overview
Description
Ethyl 2-(3-oxoisobenzofuran-1(3H)-ylidene)acetate is a chemical compound belonging to the class of isobenzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-oxoisobenzofuran-1(3H)-ylidene)acetate typically involves condensation, aromatization, and acetylation reactions. One common method includes the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-oxoisobenzofuran-1(3H)-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-(3-oxoisobenzofuran-1(3H)-ylidene)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(3-oxoisobenzofuran-1(3H)-ylidene)acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Isobenzofuran-1(3H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Benzofuran Derivatives: Known for their diverse pharmacological properties, including anti-tumor and anti-viral activities.
Uniqueness
Ethyl 2-(3-oxoisobenzofuran-1(3H)-ylidene)acetate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H10O4 |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
ethyl (2Z)-2-(3-oxo-2-benzofuran-1-ylidene)acetate |
InChI |
InChI=1S/C12H10O4/c1-2-15-11(13)7-10-8-5-3-4-6-9(8)12(14)16-10/h3-7H,2H2,1H3/b10-7- |
InChI Key |
YUYJWUQIKNLSPN-YFHOEESVSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/C2=CC=CC=C2C(=O)O1 |
Canonical SMILES |
CCOC(=O)C=C1C2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
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